endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
Description
Significance of Conformationally Restricted Scaffolds in Organic Synthesis and Medicinal Chemistry
In the field of drug discovery, one popular approach involves creating molecular platforms that arrange functional groups in a defined spatial manner. lifechemicals.com Conformationally restricted scaffolds are molecular frameworks with limited flexibility, which pre-organizes appended functional groups into specific three-dimensional arrangements. lifechemicals.comnih.gov This structural rigidity can be a significant advantage in medicinal chemistry. By reducing the number of possible conformations a molecule can adopt, the entropic penalty associated with binding to a biological target, such as a protein or enzyme, is minimized. lifechemicals.com This can lead to higher binding affinity and selectivity for the target. nih.gov
The defined spatial presentation of substituents on a rigid scaffold allows for a more precise mimicry of the required orientation for optimal interaction with a biological receptor. lifechemicals.com This principle is a cornerstone of rational drug design, where understanding the three-dimensional structure of both the ligand and the target is crucial. nih.gov The use of these scaffolds has enabled the synthesis of potent and selective inhibitors for various biological targets. beilstein-journals.org Furthermore, conformationally restricted diamines are particularly attractive scaffolds due to the well-studied chemistry of the amino group, which allows for numerous pathways for selective chemical modification. lifechemicals.com
The 3-Azabicyclo[3.1.1]heptane Core: Structural Attributes and Research Interest
The 3-azabicyclo[3.1.1]heptane framework is a prime example of a bridged bicyclic scaffold that has garnered significant attention in chemical research. chemrxiv.orgnih.gov Its structure consists of a six-membered ring fused with a four-membered ring, sharing two bridgehead carbon atoms, with a nitrogen atom at the 3-position. This arrangement results in a compact, rigid, and three-dimensional structure.
A key attribute of the 3-azabicyclo[3.1.1]heptane core is its utility as a saturated bioisostere. chemrxiv.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The 3-azabicyclo[3.1.1]heptane moiety has been proposed as a saturated, non-aromatic isostere for commonly used heterocycles in drug discovery like pyridine (B92270) and piperidine (B6355638). chemrxiv.org Replacing aromatic rings with such sp³-enriched systems can dramatically improve critical physicochemical properties of a drug candidate, including solubility and metabolic stability, without sacrificing biological activity. nih.govresearchgate.net Research interest is also driven by the development of novel and efficient synthetic routes to access this core structure and its derivatives on a multigram scale, making them more available for drug discovery programs. chemrxiv.orgnih.gov
Table 1: Properties of the 3-Azabicyclo[3.1.1]heptane Core
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-azabicyclo[3.1.1]heptane | nih.gov |
| Molecular Formula | C₆H₁₁N | nih.gov |
| Molecular Weight | 97.16 g/mol | nih.gov |
| Canonical SMILES | C1C2CC1CNC2 | nih.gov |
| InChIKey | PWVHZVWNAGLZFH-UHFFFAOYSA-N | nih.gov |
| CAS Number | 286-35-1 | nih.gov |
Specific Focus: endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane as a Versatile Chiral Building Block
Within the family of 3-azabicyclo[3.1.1]heptane derivatives, this compound stands out as a particularly useful intermediate in organic synthesis. This compound incorporates the rigid bicyclic core, ensuring a defined spatial arrangement of its functional groups.
The structure features two key functionalities:
A secondary amine at the 3-position, which is part of the bicyclic core and is available for further chemical modification.
A Boc-protected primary amine at the 6-position. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis. It "masks" the reactivity of the amine, allowing chemists to perform reactions on other parts of the molecule without affecting the protected amine. This Boc group can be removed under specific acidic conditions to reveal the free amine, which can then participate in subsequent reactions.
The stereochemistry of the molecule is also critical, as indicated by the "endo" designation. This specifies the orientation of the Boc-amino group relative to the bicyclic ring system. Such stereochemical control is vital in medicinal chemistry, as the biological activity of chiral molecules often depends on their specific three-dimensional structure. The combination of its rigid, chiral scaffold and its orthogonally protected amino groups makes this compound a versatile chiral building block for the synthesis of complex, biologically active molecules.
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl ((1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate | sigmaaldrich.com |
| Molecular Formula | C₁₁H₂₀N₂O₂ | aablocks.com |
| Molecular Weight | 212.29 g/mol | aablocks.com |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2CNCC1C2 | aablocks.com |
| InChI Key | WULUIRLXYWAJQJ-BRPSZJMVSA-N | sigmaaldrich.com |
| CAS Number | 2241086-36-0 | sigmaaldrich.comaablocks.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUIRLXYWAJQJ-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Endo 6 Boc Amino 3 Azabicyclo 3.1.1 Heptane and Its Derivatives
Retrosynthetic Approaches to the Bicyclo[3.1.1]heptane Framework
The synthesis of the 3-azabicyclo[3.1.1]heptane core is approached through several strategic disconnections. A prevalent retrosynthetic strategy involves the simplification of the bicyclic system into a more manageable monocyclic precursor, typically a functionalized cyclobutane (B1203170). chemrxiv.orgresearchgate.net This approach envisions the final ring closure occurring via an intramolecular reaction on a cyclobutane scaffold bearing the necessary functional groups at the 1 and 3 positions. chemrxiv.orgchemrxiv.org This method has proven effective for multigram synthesis of key intermediates. chemrxiv.org
Another powerful and modern set of retrosynthetic approaches involves cycloaddition reactions that construct the bicyclic framework in a single, often atom-economical, step. researchgate.net These strategies typically disconnect the bicyclo[3.1.1]heptane system into a highly strained bicyclo[1.1.0]butane (BCB) and a suitable reaction partner. acs.orgnih.govacs.orgnih.gov The high ring strain of BCBs serves as a potent driving force for a variety of annulations. Depending on the reaction partner and catalyst, this can lead to either 2-azabicyclo[3.1.1]heptene or 3-azabicyclo[3.1.1]heptene scaffolds, which can be subsequently reduced to the saturated core. acs.orgnih.gov
Other reported methods for constructing the 3-azabicyclo[3.1.1]heptane system include thermal or photochemical intramolecular [2+2] cycloadditions and recyclizations of spirocyclic precursors. researchgate.net
Enantioselective and Diastereoselective Synthetic Routes
Control of stereochemistry is paramount in the synthesis of bioactive molecules. For the 3-azabicyclo[3.1.1]heptane system, significant efforts have been directed toward developing both enantioselective and diastereoselective routes to access specific stereoisomers, such as the endo configuration.
Chiral pool synthesis, which utilizes readily available enantiopure starting materials, represents a straightforward strategy for producing chiral molecules. A recently developed method employs chiral amino acids as precursors to access enantioenriched hetero[3.1.1]bicycloheptanes under photoredox catalysis. chemrxiv.org This unified strategy allows for the synthesis of various polysubstituted bicyclic systems, including spiro, fused, and enantioenriched variants, demonstrating the utility of the chiral pool approach in this context. chemrxiv.org The functional groups introduced during the reaction also serve as handles for further chemical modifications. chemrxiv.org
The direct construction of chiral 3-azabicyclo[3.1.1]heptanes through asymmetric catalysis has recently been achieved, addressing a significant challenge in the field. acs.orgnih.gov An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and azomethine ylides provides a diverse array of enantioenriched 3-aza-bicyclo[3.1.1]heptanes. nih.gov This method demonstrates exceptional levels of diastereo- and enantioselectivity, yielding products with two quaternary centers. nih.gov
This strategy exemplifies the power of asymmetric induction, where a chiral catalyst creates a chiral environment that directs the stereochemical outcome of the ring-forming step. Other catalytic systems, such as those employing chiral Lewis acids based on zinc or iridium, have also been developed for related asymmetric cycloadditions, further expanding the toolkit for synthesizing these valuable chiral scaffolds. chinesechemsoc.orgresearchgate.net
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Copper / Chiral Ligand | Asymmetric [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Azomethine ylides | High diastereo- and enantioselectivity (>20:1 dr, 97–99% ee) | nih.gov |
| In(OTf)₃ / Chiral Iridium Catalyst | Relay Catalysis / Allyl Substitution | BCB ketones, N-allyl carbonates | Enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptanes | chinesechemsoc.org |
| Zinc-based Chiral Lewis Acid | Enantioselective Cycloaddition | BCBs, Aromatic azomethine imines | Access to chiral diaza-BCHeps with high ee (up to 96%) | researchgate.net |
A robust and scalable approach to the 3-azabicyclo[3.1.1]heptane core relies on a sequence initiated by a diastereoselective Strecker reaction. chemrxiv.orgresearchgate.netchemrxiv.org This method commences with a commercially available starting material, methyl 3-oxocyclobutanecarboxylate. chemrxiv.orgvulcanchem.com The key steps are outlined below:
Modified Strecker Reaction: The cyclobutanone (B123998) undergoes a modified Strecker reaction, which introduces the requisite amino and nitrile functionalities onto the cyclobutane ring with a specific stereochemistry. chemrxiv.org
Partial Hydrolysis: The nitrile group is selectively hydrolyzed to a primary amide. chemrxiv.org
Intramolecular Imide Formation: The resulting amino-amide undergoes cyclization, mediated by a base such as potassium tert-butoxide, to form the bicyclic imide (1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione). chemrxiv.orgchemrxiv.org This key intermediate is the direct precursor to the desired bicyclic amine framework.
This pathway has proven to be highly efficient, enabling the multigram synthesis of the key bicyclic dione (B5365651) intermediate, which can then be further elaborated to produce a variety of monoprotected bicyclic diamines valuable for drug discovery programs. chemrxiv.orgresearchgate.net
While modern synthetic chemistry increasingly favors direct asymmetric synthesis to obtain enantiopure compounds, classical resolution of racemic mixtures remains a viable, albeit often less efficient, alternative. acs.orgnih.gov For the 3-azabicyclo[3.1.1]heptane system, a racemic synthesis could theoretically be followed by resolution. This would typically involve reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts, having different physical properties, could then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the individual enantiomers of the bicyclic amine. However, with the advent of powerful asymmetric catalytic methods that provide direct access to enantioenriched products in high yields and selectivities, the need for classical resolution in this specific context has been largely superseded. acs.orgnih.gov
Catalyst-Controlled Annulations and Transition Metal-Mediated Cyclizations
Transition metal catalysis has been instrumental in developing novel and efficient routes to the 3-azabicyclo[3.1.1]heptane framework, particularly through annulation reactions involving strained precursors like bicyclo[1.1.0]butanes (BCBs). acs.orgresearchgate.net A key feature of these methods is the ability to control the reaction pathway and the resulting product structure by selecting the appropriate catalyst. acs.orgnih.gov
For instance, divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes has been achieved from the same set of starting materials (vinyl azides and BCBs) by simply changing the catalyst. A Ti(III)-catalyzed single-electron reductive process enables a (3+3) annulation to afford 2-aza-BCHepes, while scandium catalysis promotes a dipolar (3+2) annulation followed by rearrangement to construct 3-aza-BCHepes. acs.orgnih.gov
Other transition metals have also been employed to great effect. Copper catalysts mediate the highly stereoselective formal [4π+2σ] cycloaddition of BCBs with azomethine ylides. acs.orgnih.gov Silver-based catalysts can enable a formal (3+3)/(3+2)/retro-(3+2) cycloaddition sequence between BCBs and isocyanides. researchgate.net Furthermore, rhodium catalysts are known to mediate intramolecular cyclopropanation reactions to form various azabicyclic cores. uwa.edu.au These catalyst-controlled transformations provide rapid access to molecular complexity from simple starting materials. researchgate.net
| Catalyst/Metal | Reaction Type | Substrates | Product Core | Reference |
|---|---|---|---|---|
| Ti(III) Complex | (3+3) Annulation | Bicyclo[1.1.0]butanes, Vinyl azides | 2-Azabicyclo[3.1.1]heptene | acs.orgnih.gov |
| Scandium(III) Triflate | (3+2) Annulation / Rearrangement | Bicyclo[1.1.0]butanes, Vinyl azides | 3-Azabicyclo[3.1.1]heptene | acs.orgnih.gov |
| Copper(I) / Chiral Ligand | Asymmetric [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Azomethine ylides | Chiral 3-Azabicyclo[3.1.1]heptane | acs.orgnih.gov |
| Silver(I) Salt | Formal (3+3)/(3+2)/retro-(3+2) Cycloaddition | Bicyclo[1.1.0]butanes, Isocyanides | 3-Azabicyclo[3.1.1]heptane | researchgate.net |
| Rhodium(II) Acetate | Intramolecular Cyclopropanation | N-tethered alkenyl diazo compounds | 3-Azabicyclo[n.1.0]alkanes | uwa.edu.au |
[2+2] Cycloaddition Strategies (Photochemical and Thermal)
The formation of the cyclobutane ring, which is integral to the 3-azabicyclo[3.1.1]heptane system, is often achieved through [2+2] cycloaddition reactions. Both photochemical and thermal approaches have been reported for the synthesis of the core bicyclic structure. chemrxiv.org
Photochemical [2+2] Cycloaddition: This method typically involves the intramolecular cyclization of an appropriately substituted acyclic precursor upon irradiation with light. For instance, the irradiation of certain alkene-containing substrates can lead to the formation of the strained four-membered ring. chemrxiv.org The reaction is often facilitated by a photosensitizer, which allows the reaction to proceed via a triplet state diradical intermediate. While powerful, controlling the regio- and stereoselectivity of intermolecular versions can be challenging, often requiring specific electronic and steric properties of the reacting olefins. nih.gov Ruthenium(II) photocatalysts have been employed to promote [2+2] heterodimerization of dissimilar acyclic enones under visible light, yielding cyclobutane products with excellent diastereoselectivity.
Thermal [2+2] Cycloaddition: Thermal methods are also utilized, particularly for intramolecular reactions. These reactions involve heating a precursor molecule to induce the ring-forming cycloaddition. For example, the synthesis of 3-azabicyclo[3.1.1]heptanes has been reported from the thermal intramolecular [2+2] cycloaddition of 4,4-diaryl-1,3-dienes derived from Morita–Baylis–Hillman adducts. This strategy highlights the versatility of thermal cycloadditions in constructing the bicyclic core.
These cycloaddition strategies are fundamental for creating the cyclobutane portion of the scaffold, setting the stage for subsequent reactions to complete the heterocyclic ring and introduce the desired functionalities.
Double Alkylation Reactions of Malonate Derivatives
A highly effective and scalable approach to the 3-azabicyclo[3.1.1]heptane skeleton (specifically, the 6-azabicyclo[3.1.1]heptane isomer which is closely related and demonstrates the principle) involves the double alkylation of a malonate derivative. This strategy builds the bicyclic core by forming two new carbon-carbon bonds in a single key step.
The synthesis begins with a pre-formed heterocyclic precursor, such as cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This azetidine (B1206935) derivative, equipped with two good leaving groups (mesylates), is treated with a soft nucleophile like diethyl malonate in the presence of a base. The malonate anion displaces both mesylate groups in an intramolecular fashion, efficiently constructing the bicyclic ring system. acs.orgenamine.netnih.gov
Following the successful cyclization, the resulting gem-diester is hydrolyzed to the corresponding dicarboxylic acid. This intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, is a versatile precursor for a range of derivatives and has been produced in quantities of up to 400 grams in a single run. acs.orgenamine.netnih.gov From this common intermediate, further transformations such as monodecarboxylation can yield the desired 3-substituted 6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which can be converted into amines and other functional groups. acs.orgnih.gov
Table 1: Key Steps in the Double Alkylation Strategy
| Step | Reactants | Key Reagents | Product | Scale/Yield | Reference |
|---|---|---|---|---|---|
| Precursor Synthesis | Azetidine-based diol | MsCl, Et₃N | cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate | Up to 1 kg | acs.orgenamine.net |
| Double Alkylation | Dimesylate precursor, Diethyl malonate | NaH or other base | Diethyl N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate | High | acs.orgenamine.net |
| Hydrolysis | Diethyl ester intermediate | NaOH, then acid | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Up to 400 g | acs.orgenamine.netnih.gov |
Reduction of Spirocyclic Oxetanyl Nitriles and Related Intermediates
A novel and general pathway to 3-azabicyclo[3.1.1]heptanes has been developed involving the reductive rearrangement of spirocyclic oxetanyl nitriles. nih.gov This unexpected discovery provides a distinct and efficient route to the target scaffold.
The key transformation involves the treatment of a spirocyclic oxetane (B1205548), specifically 2-(azetidin-1-yl)-2-phenyloxetane-3-carbonitrile, with a reducing agent. The reaction proceeds through a proposed mechanism that involves the reduction of the nitrile group and subsequent rearrangement of the strained oxetane ring to form the 3-azabicyclo[3.1.1]heptane core. The scope, mechanism, and scalability of this unique transformation have been studied, demonstrating its utility as a general method. nih.gov This approach was successfully applied to modify the structure of the antihistamine drug Rupatadine, where the replacement of a pyridine (B92270) ring with the 3-azabicyclo[3.1.1]heptane core led to a significant improvement in physicochemical properties. nih.gov
Multigram Synthesis and Scalability Considerations
For a synthetic methodology to be truly valuable, particularly in the context of drug development, it must be scalable. Several of the discussed routes to the 3-azabicyclo[3.1.1]heptane core have been successfully performed on a multigram and even kilogram scale.
The double alkylation of malonate derivatives has proven to be particularly robust for large-scale synthesis. The azetidine-based dimesylate precursor can be prepared on up to a 1 kg scale, and the subsequent cyclization and hydrolysis steps yield the key dicarboxylic acid intermediate in batches as large as 400 grams. acs.orgenamine.netnih.gov
Another efficient multigram synthesis relies on the intramolecular cyclization of a 1,3-functionalized cyclobutane derivative. chemrxiv.org This approach starts from commercially available methyl 3-oxocyclobutane-3-carboxylate, which undergoes a diastereoselective Strecker reaction. chemrxiv.org Following several transformations, a key cyclization step forms a bicyclic imide. This intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, was obtained on a scale of up to 30 grams and serves as a versatile building block for various derivatives. chemrxiv.org
The scalability of the reduction of spirocyclic oxetanyl nitriles has also been investigated, confirming its potential for producing significant quantities of the 3-azabicyclo[3.1.1]heptane scaffold. nih.gov These examples underscore the successful transition of novel synthetic methods from laboratory-scale experiments to practical, large-scale production.
Optimization of Reaction Conditions and Functional Group Tolerance
The successful synthesis of complex molecules like endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane hinges on the careful optimization of reaction conditions and ensuring tolerance for various functional groups.
In the double alkylation strategy, the choice of base and solvent is critical for maximizing the yield of the cyclization step and minimizing side reactions. Similarly, the conditions for the subsequent hydrolysis and decarboxylation steps must be finely tuned to achieve the desired products cleanly. acs.orgnih.gov For instance, Pb(OAc)₄-mediated oxidative decarboxylation of the diacid intermediate provides a 2,6-methanopiperidone derivative, while careful monodecarboxylation yields the corresponding carboxylic acids. acs.org
The intramolecular imide formation route also required optimization. The key cyclization of the cyclobutane-derived amino ester into the bicyclic imide proceeds smoothly upon treatment with a base like potassium tert-butoxide (t-BuOK). chemrxiv.org The functional group tolerance of these routes is demonstrated by the successful synthesis of derivatives containing amines, amides, and carboxylic acids, which are essential for further elaboration into biologically active molecules.
Novel Synthetic Pathway Development and Future Challenges
The development of novel synthetic pathways continues to expand the accessibility and diversity of 3-azabicyclo[3.1.1]heptane derivatives. The aforementioned route involving the diastereoselective Strecker reaction on a cyclobutane precursor followed by intramolecular imide formation represents a significant advancement. chemrxiv.org This pathway provides an efficient, multigram-scale entry to key building blocks like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be transformed into monoprotected diamines valuable for medicinal chemistry. chemrxiv.org
Despite these successes, future challenges remain. A primary goal is the development of enantioselective syntheses to access specific stereoisomers of substituted 3-azabicyclo[3.1.1]heptanes directly, which is crucial for pharmacological applications. While diastereoselective methods have been established, controlling absolute stereochemistry from the outset would be a major step forward. Furthermore, expanding the range of tolerated functional groups and developing even more efficient and sustainable synthetic routes are ongoing objectives. The exploration of new catalytic systems, such as photoredox or transition-metal catalysis, for novel cycloadditions or C-H functionalization approaches could unlock unprecedented pathways to this important scaffold and its derivatives. acs.orgnih.gov
Chemical Reactivity and Derivatization Strategies of Endo 6 Boc Amino 3 Azabicyclo 3.1.1 Heptane
De-protection of the Boc Group and Amine Functionalization
The tert-butoxycarbonyl (Boc) protecting group on the endo-6-amino moiety is crucial for regioselective reactions, allowing for modifications at the 3-position nitrogen before revealing the 6-amino group for further derivatization. The removal of the Boc group is a key step in the synthetic utility of this scaffold.
Deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond nih.govsemanticscholar.org. A common and effective method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM) beilstein-journals.org. For instance, in a related 3-azabicyclo[3.1.0]hexane system, removal of the N-Boc group with a surplus of trifluoroacetic acid under mild conditions resulted in the formation of the corresponding free amine in an 83% yield without requiring extensive optimization beilstein-journals.org. Other acidic reagents, such as hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate, are also widely employed for this transformation semanticscholar.org.
Alternative, milder methods have been developed to avoid harsh acidic conditions that might affect other sensitive functional groups. Thermolytic cleavage, achieved by heating the compound in a suitable solvent, can also effect deprotection nih.gov. For example, refluxing in water has been shown to be an effective, catalyst-free method for the deprotection of various N-Boc protected amines semanticscholar.org.
Once deprotected, the newly liberated primary amine at the 6-position is a versatile nucleophile, ready for a variety of functionalization reactions. These subsequent transformations allow for the introduction of diverse substituents, significantly expanding the chemical space accessible from this scaffold. Common functionalization strategies include acylation, sulfonylation, and reductive amination, which are discussed in the following section.
Modifications at the endo-6-Amino Position (e.g., Acylation, Sulfonylation, Reductive Amination)
Following Boc deprotection, the primary amine at the endo-6-position serves as a key handle for introducing a wide range of functional groups and building molecular complexity.
Acylation: The reaction of the free amine with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids is a straightforward method to form stable amide bonds. This strategy has been successfully employed in the multigram synthesis of bicyclic thalidomide analogs. In this synthesis, the key building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, was reacted with various substituted phthalic anhydrides to produce the desired analogs in high yields, demonstrating the efficiency of this transformation chemrxiv.org.
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione and Phthalimide derivative 16 | Thalidomide analog 17a | 93% | chemrxiv.org |
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione and Phthalic anhydrides 18b–i | Thalidomide analogs 17b-i | 87–96% | chemrxiv.org |
Sulfonylation: The amine can be readily sulfonylated by reacting it with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base. This reaction yields sulfonamides, which are important functional groups in many pharmacologically active compounds google.com.
Reductive Amination: Reductive amination, or reductive alkylation, provides a powerful method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent wikipedia.orgmasterorganicchemistry.com. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material masterorganicchemistry.com. This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides and is highly versatile for installing a wide array of substituents masterorganicchemistry.com.
Transformations at the Bridgehead Nitrogen (N-Alkylation, N-Acylation)
The secondary amine at the 3-position of the bicyclic scaffold offers another site for derivatization. While this position can be functionalized directly, synthetic strategies often involve building the bicyclic core from a precursor that already contains the desired substituent at the nitrogen atom enamine.netnih.gov. However, direct functionalization of the pre-formed scaffold is also a viable and utilized strategy.
For example, in a multi-step synthesis of a monoprotected bicyclic diamine, the N-3 position of an intermediate was successfully alkylated using benzyl bromide chemrxiv.org. This intermediate was later subjected to catalytic hydrogenolysis to remove the benzyl group, illustrating a sequence of protection and deprotection at the N-3 position. This demonstrates that the N-3 amine is sufficiently nucleophilic to undergo N-alkylation with reactive alkyl halides. Similarly, N-acylation can be achieved using standard conditions, reacting the secondary amine with acid chlorides or anhydrides to form the corresponding amide. The relative reactivity of the N-3 and N-6 positions can be controlled through the use of the Boc protecting group, enabling selective and sequential functionalization of the molecule.
Stereochemical Implications of Reactions on the Bicyclic Scaffold
The rigid, conformationally constrained nature of the 3-azabicyclo[3.1.1]heptane scaffold has profound implications for the stereochemical outcome of its reactions beilstein-journals.orgd-nb.info. The bicyclic system locks the six-membered ring in a fixed conformation, which dictates the accessibility of reagents to the different faces of the molecule.
The endo configuration of the amino group at the 6-position is a critical stereochemical feature. Any reaction at this position or adjacent carbons will be influenced by this predefined geometry. For example, nucleophilic attack on a nearby electrophilic center will be subject to steric hindrance from the bicyclic framework, leading to highly diastereoselective outcomes.
Synthetic routes to build the scaffold itself often leverage stereocontrolling reactions. A reported multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives relied on a diastereoselective Strecker reaction to construct the cyclobutane (B1203170) precursor. This key step established the relative stereochemistry of the substituents, which was then carried through to the final bicyclic product chemrxiv.orgchemrxiv.org.
Furthermore, reactions involving the bicyclic system can proceed with a high degree of stereocontrol. For instance, in related azabicyclic systems, the ring-opening of an intermediate aziridinium salt with nucleophiles occurs with complete inversion of configuration. This is because the nucleophile can only attack the less sterically hindered bond of the bicyclic structure, leading to a single stereoisomer arkat-usa.org. This inherent stereocontrol is a significant advantage in the synthesis of enantiopure compounds for pharmaceutical applications.
Application As a Chiral Building Block and Advanced Scaffold in Organic Synthesis
Design and Synthesis of Conformationally Restricted Chiral Ligands for Asymmetric Catalysis
The inherent chirality and rigid structure of the 3-azabicyclo[3.1.1]heptane core make it an excellent foundation for the design of novel chiral ligands used in asymmetric catalysis. The conformational restriction of this scaffold is a key feature, as it reduces the number of possible structural conformations, which can lead to higher selectivity in catalytic processes. uni-regensburg.de By modifying the amino group and the secondary amine of the bicyclic system, a diverse array of ligands can be synthesized.
Recent advancements have focused on the catalytic asymmetric construction of polysubstituted 3-azabicyclo[3.1.1]heptanes. For instance, a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides has been developed, yielding a variety of enantioenriched 3-azabicyclo[3.1.1]heptanes with high diastereoselectivity and enantioselectivity (often >20:1 dr and 97–99% ee). acs.orgnih.gov Such methodologies provide access to novel chiral scaffolds that can be further elaborated into specialized ligands for asymmetric transformations. The development of these catalytic systems is crucial for expanding the available chiral chemical space. thieme-connect.com
Incorporation into Complex Molecular Architectures
The 3-azabicyclo[3.1.1]heptane scaffold serves as a versatile building block for constructing complex molecular architectures. Its rigid structure can be strategically incorporated to impart specific conformational constraints or to orient functional groups in a precise three-dimensional arrangement. This is particularly valuable in the synthesis of natural product analogues and other intricate organic molecules.
Synthetic strategies often involve the functionalization of the bicyclic core at its various positions. For example, the synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) highlights a scalable approach to a conformationally constrained nonchiral β-amino acid, which is a useful component in peptide engineering. thieme-connect.comsci-hub.se Furthermore, an efficient, multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been developed, which serves as a key intermediate for producing monoprotected bicyclic diamines, valuable building blocks for medicinal chemistry. chemrxiv.orgchemrxiv.org These methods demonstrate the utility of the scaffold in creating diverse and complex molecular structures.
Development of Novel Peptide Mimetics and Constrained Amino Acid Derivatives
The conformational rigidity of the 3-azabicyclo[3.1.1]heptane skeleton is a highly desirable feature for the development of peptide mimetics and constrained amino acid derivatives. uni-regensburg.de By incorporating this scaffold into a peptide backbone, it is possible to enforce specific secondary structures, such as turns or helices, which can enhance biological activity and stability against enzymatic degradation. sci-hub.se
The synthesis of derivatives like 3,5-methanonipecotic acid provides a rare example of a conformationally constrained β-amino acid that is useful in peptidomimetic drug design. thieme-connect.comsci-hub.se These constrained amino acids can act as proline analogues, influencing the conformational properties of peptides. semanticscholar.orgnih.gov The ability to create these rigid amino acid structures opens up new avenues for designing peptides with improved pharmacological profiles.
Utilization as Bioisosteres of Aromatic and Aliphatic Ring Systems
The 3-azabicyclo[3.1.1]heptane scaffold has gained significant attention as a bioisosteric replacement for common ring systems found in biologically active molecules, such as pyridine (B92270), piperidine (B6355638), morpholine, and meta-substituted benzenes. abovchem.comnih.govchinesechemsoc.orgacs.orgacs.orgnih.govresearchgate.netnih.gov Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates.
The unique geometry of the 3-azabicyclo[3.1.1]heptane core allows it to mimic the spatial arrangement of substituents on these rings while introducing a more three-dimensional and C(sp3)-rich character. nih.gov For instance, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can act as three-dimensional analogues of the common 1,4-disubstituted piperidine chair conformer, while trans-isomers can mimic the less common "boat" conformation of piperidines. nih.govacs.org This mimicry allows for the preservation of key binding interactions while potentially enhancing properties like solubility and metabolic stability.
Mimicking Three-Dimensionality ("Escape from Flatland")
The use of saturated, rigid scaffolds like 3-azabicyclo[3.1.1]heptane is a prominent example of the "escape from flatland" concept in medicinal chemistry. nih.govresearchgate.net This strategy involves replacing flat, aromatic systems with three-dimensional, C(sp3)-rich structures to improve drug-like properties. acs.orgnih.gov The bicyclo[3.1.1]heptane framework, in particular, has been identified as a superior mimic for meta-substituted benzenes, with bridgehead substituents having a vector angle of approximately 119°, which is very close to the 120° angle of meta-substituted benzenes. nih.govresearchgate.net
This precise geometric mimicry allows the 3-azabicyclo[3.1.1]heptane scaffold to replicate the critical structural features of the parent arene while introducing a more complex three-dimensional shape. nih.gov This increased three-dimensionality can lead to improved binding affinity and selectivity for biological targets.
Impact on Physicochemical Properties and Vectorization in Scaffold Design
Replacing aromatic rings with the 3-azabicyclo[3.1.1]heptane scaffold can have a profound impact on the physicochemical properties of a molecule. researchgate.net Generally, increasing the fraction of sp3-hybridized carbons can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability. researchgate.netchemrxiv.org For example, the incorporation of a 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatidine in place of a pyridine ring resulted in a significant improvement in its physicochemical properties. nih.gov
The vectorization, or the spatial arrangement of exit vectors for substituent attachment, is a critical aspect of scaffold design. The 3-azabicyclo[3.1.1]heptane scaffold offers well-defined exit vectors that can be precisely controlled through stereoselective synthesis. nih.govacs.org This allows for the rational design of molecules where the substituents are oriented in a specific and predictable manner to optimize interactions with biological targets.
Role in Fragment-Based Drug Discovery and Lead Optimization
The synthetic accessibility and well-defined three-dimensional structure of 3-azabicyclo[3.1.1]heptane derivatives make them valuable fragments for fragment-based drug discovery (FBDD). chemrxiv.org In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then grown or merged to create more potent lead compounds. The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold provides a solid starting point for fragment elaboration, as its conformation is less likely to change upon modification.
In lead optimization, this scaffold can be introduced to improve the properties of a lead compound. Its use as a bioisostere for aromatic rings can help to address issues such as poor solubility or metabolic instability. nih.gov The availability of scalable synthetic routes to various functionalized 3-azabicyclo[3.1.1]heptanes is crucial for their application in both FBDD and lead optimization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. thieme-connect.comsci-hub.sechemrxiv.org
Interactive Data Table of Research Findings
Below is a summary of key research findings related to the applications of the 3-azabicyclo[3.1.1]heptane scaffold.
| Application Area | Key Finding | Compound/Scaffold | Technique/Method | Reference |
| Asymmetric Catalysis | High enantioselectivity (97-99% ee) in the synthesis of chiral 3-aza-BCHeps. | Polysubstituted 3-azabicyclo[3.1.1]heptanes | Copper-catalyzed [4π+2σ] cycloaddition | acs.org, nih.gov |
| Peptide Mimetics | Scalable synthesis of a conformationally constrained β-amino acid. | 3,5-Methanonipecotic acid | Retrosynthetic strategy | thieme-connect.com, sci-hub.se |
| Bioisosterism | Mimics the 120° bond angle of meta-substituted benzenes. | Bicyclo[3.1.1]heptane (BCHep) | X-ray crystallography, computational modeling | nih.gov, researchgate.net |
| Physicochemical Properties | Improved solubility and metabolic stability in a drug analogue. | 3-Azabicyclo[3.1.1]heptane derivative of Rupatidine | In vitro ADME assays | nih.gov |
| Complex Architectures | Multigram synthesis of a key building block for medicinal chemistry. | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Intramolecular imide formation | chemrxiv.org, chemrxiv.org |
Computational and Theoretical Investigations of Endo 6 Boc Amino 3 Azabicyclo 3.1.1 Heptane
Conformational Analysis and Energy Landscapes of the Bicyclo[3.1.1]heptane Core
The bicyclo[3.1.1]heptane framework is characterized by a high degree of conformational rigidity. This scaffold is composed of a six-membered ring constrained by a one-carbon bridge, which forces the six-membered ring into specific conformations. Unlike simple cyclohexanes, the energy landscape of the 3-azabicyclo[3.1.1]heptane core is simplified, with fewer accessible low-energy states.
The dominant conformation of the six-membered ring within this bicyclic system is a constrained boat or chair-like arrangement. The presence of the nitrogen atom at the 3-position and the endo-substituted Boc-amino group at the 6-position introduces specific steric and electronic interactions that influence the stability of these conformations. The rigidity of the scaffold is a key attribute for its application in drug design, as it reduces the entropic penalty upon binding to a biological target. Computational studies, such as those employing Density Functional Theory (DFT), are used to map the potential energy surface (PES) and identify the global minimum energy structure along with other low-energy conformers. These calculations reveal that the energy barrier to inversion between different conformations is significantly high, effectively locking the molecule into a preferred geometry.
| Conformational Feature | Description | Computational Insight |
|---|---|---|
| Core Rigidity | The bicyclic structure significantly restricts bond rotation and ring flexibility. | High energy barriers between conformers are calculated, confirming a limited number of stable conformations. |
| Six-Membered Ring Conformation | Typically adopts a constrained boat or distorted chair geometry. | DFT calculations identify the lowest energy conformer and the relative energies of other accessible states. |
| Influence of Nitrogen Atom | The nitrogen at the 3-position influences local geometry and electronic distribution. | Quantum chemical calculations show the effect of the nitrogen lone pair on adjacent bond lengths and angles. |
| Substituent Orientation | The endo orientation of the 6-(Boc-amino) group is a key structural feature. | Energy calculations confirm the relative stability of the endo vs. exo isomers and its influence on the overall shape. |
Quantum Chemical Calculations (DFT, Ab Initio) for Structural and Electronic Properties
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide precise information about the geometric and electronic structure of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane. These calculations are performed to optimize the molecular geometry, yielding accurate predictions of bond lengths, bond angles, and dihedral angles.
Functionals like B3LYP combined with basis sets such as 6-31G* are commonly employed to achieve a balance between computational cost and accuracy. The resulting optimized geometry provides a static, minimum-energy snapshot of the molecule. Beyond structural parameters, these calculations elucidate electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. This information is critical for understanding the molecule's reactivity, intermolecular interactions, and potential binding modes with biological targets.
| Parameter | Typical Calculated Value (Å or °) | Significance |
|---|---|---|
| C-N Bond Length (Amine) | ~1.46 - 1.48 Å | Reflects the single bond character within the heterocyclic ring. |
| C-C Bridgehead Bond Length | ~1.54 - 1.56 Å | Typical for strained sp³-sp³ carbon bonds in bicyclic systems. |
| C-N-C Bond Angle | ~109 - 112° | Indicates the geometry around the nitrogen atom within the ring. |
| Dihedral Angle (Ring Puckering) | Varies significantly with position | Defines the specific boat or chair-like conformation of the six-membered ring. |
Molecular Dynamics Simulations and Conformational Preferences
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution. MD simulations model the movement of atoms over time by solving Newton's equations of motion, taking into account a force field that describes the intramolecular and intermolecular forces.
By simulating the molecule in a solvent box (e.g., water or DMSO), MD can explore the accessible conformational space at a given temperature and pressure. These simulations can reveal the preferred conformations in a condensed phase, the dynamics of the Boc-protecting group, and the nature of solvent interactions. For a rigid molecule like this, MD simulations are particularly useful for analyzing the subtle fluctuations around the equilibrium geometry and for studying how the molecule interacts with its environment, which is crucial for predicting its behavior in a biological context.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application of DFT.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is employed to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. While less common for routine characterization, the calculation of vibrational frequencies using DFT can also predict the positions of key peaks in the Infrared (IR) spectrum, corresponding to specific bond stretches and bends, such as the N-H and C=O vibrations of the Boc group.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| Bridgehead C1 | 42.1 | 41.4 | +0.7 |
| Bridgehead C5 | 41.8 | 40.9 | +0.9 |
| CH₂ (adjacent to N) | 50.5 | 49.8 | +0.7 |
| CH (with substituent) | 55.2 | 54.5 | +0.7 |
| Boc C=O | 155.8 | 155.1 | +0.7 |
| Boc C(CH₃)₃ | 79.9 | 79.3 | +0.6 |
| Boc CH₃ | 28.7 | 28.4 | +0.3 |
Mechanistic Insights into Synthetic Transformations via Computational Modeling
Computational modeling is instrumental in understanding the reaction mechanisms that lead to the formation of the 3-azabicyclo[3.1.1]heptane core. Synthetic routes often involve complex multi-step processes, such as cycloaddition reactions. DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net
For instance, the formation of related azabicyclic systems via 1,3-dipolar cycloadditions has been studied computationally. beilstein-journals.orgnih.gov These studies can determine whether a reaction is kinetically or thermodynamically controlled, explain the observed stereoselectivity, and predict the feasibility of a proposed synthetic step. By calculating the activation energies for different potential pathways, chemists can gain a deeper understanding of the reaction, optimize conditions, and even predict potential side products. This predictive power accelerates the development of efficient and selective syntheses for complex molecules like this compound.
Stereoelectronic Effects and Intramolecular Interactions
The specific three-dimensional arrangement of atoms in this compound gives rise to important stereoelectronic effects. These effects involve the interaction of electron orbitals that are not directly involved in bonding but influence the molecule's conformation, stability, and reactivity.
Exit Vector Analysis (EVP) for Conformational Mimicry and Drug Design
The primary application of the 3-azabicyclo[3.1.1]heptane scaffold in medicinal chemistry is as a bioisosteric replacement for other cyclic structures, notably piperidine (B6355638) or meta-substituted aromatic rings. researchgate.net Exit Vector Analysis (EVP) is a computational method used to quantify the geometric similarity between different molecular scaffolds. nih.govresearchgate.net
EVP defines the positions and relative orientations of the "exit vectors," which are the bonds connecting the core scaffold to its substituents. By comparing the distances and angles between these vectors in the 3-azabicyclo[3.1.1]heptane core with those of a traditional piperidine or a meta-substituted pyridine (B92270), its potential as a structural mimic can be validated. researchgate.netnih.gov For example, studies on related 6-azabicyclo[3.1.1]heptanes have shown that the cis isomers can act as three-dimensional analogs of the common chair conformation of 1,4-disubstituted piperidines, while the trans isomers can mimic the less common boat conformation. nih.govresearchgate.net This analysis provides a quantitative rationale for using this rigid scaffold to explore new chemical space while maintaining the crucial geometric arrangement required for biological activity.
| Scaffold | Parameter | Typical Value | Significance in Mimicry |
|---|---|---|---|
| 3,5-Disubstituted Pyridine | Distance (r) | ~5.06 Å | Aromatic reference for meta-substitution pattern. |
| Angle (φ) | 120° | ||
| 3-Azabicyclo[3.1.1]heptane (Substituted at N3 and C6) | Distance (r) | ~4.79 - 4.81 Å | Closely mimics the geometry of a meta-substituted pyridine, validating its use as a saturated bioisostere. researchgate.net |
| Angle (φ) | ~118 - 121° | ||
| 1,4-Disubstituted Piperidine (Chair) | Distance (r) | ~2.5 - 2.6 Å (axial-axial) / ~3.8 Å (equatorial-equatorial) | Reference for saturated heterocyclic bioisosteres. |
| Angle (φ) | Varies | ||
| cis-3-Substituted-6-azabicyclo[3.1.1]heptane | Distance (r) | Comparable to piperidine chair | Acts as a 3D analog of the common piperidine chair conformer. nih.govresearchgate.net |
| Angle (φ) | Comparable to piperidine chair |
Advanced Analytical Methodologies for Structural Characterization of Endo 6 Boc Amino 3 Azabicyclo 3.1.1 Heptane and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane. It provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For the molecular formula C₁₁H₂₀N₂O₂, the calculated monoisotopic mass is 212.1525 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically within 5 ppm), confirming the molecular formula and distinguishing it from other potential isobaric compounds. chemrxiv.org
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This provides valuable structural information. The fragmentation of this compound is typically dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group. vulcanchem.comnih.gov Common fragmentation patterns observed under Collision-Induced Dissociation (CID) include the loss of isobutylene (B52900) or the entire Boc group. vulcanchem.comlibretexts.org
Key Fragmentation Pathways:
Loss of tert-butyl cation: A primary fragmentation involves the cleavage of the Boc group to lose a tert-butyl cation, [M+H - 57]⁺, resulting in a carbamic acid intermediate.
Loss of isobutylene: A neutral loss of isobutylene (56 Da) from the Boc group leads to the formation of an ion at [M+H - 56]⁺.
Loss of the Boc group: The complete loss of the Boc group as CO₂ and isobutylene results in an ion corresponding to the protonated amine core, [M+H - 100]⁺. vulcanchem.com
Ring Fragmentation: Cleavage of the bicyclic core can also occur, though typically requires higher collision energy.
These fragmentation patterns are crucial for confirming the presence of the Boc-amino moiety and for distinguishing isomers.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 213.1601 ([M+H]⁺) | 157.1182 | 56.0419 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 213.1601 ([M+H]⁺) | 113.1073 | 100.0528 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 157.1182 | 113.1073 | 44.0109 | [M+H - C₄H₈ - CO₂]⁺ (Subsequent loss of CO₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound in solution. A combination of one-dimensional and two-dimensional experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.
One-Dimensional (¹H and ¹³C) NMR: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (coupling patterns). Key signals include the singlet for the nine protons of the Boc group (around 1.4-1.5 ppm), the N-H proton of the carbamate (B1207046), and a complex set of signals in the aliphatic region corresponding to the protons of the bicyclic core. thieme-connect.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for the quaternary and methine carbons of the Boc group, as well as the methylene (B1212753) and methine carbons of the azabicyclo[3.1.1]heptane skeleton. unimi.it
Two-Dimensional (2D) NMR: 2D NMR experiments are essential for unambiguously assigning the complex signals of the bicyclic system. scribd.comipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is used to trace the connectivity of protons within the spin systems of the bicyclic framework, for example, from H6 to its neighbors on the cyclobutane (B1203170) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu This allows for the direct assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to four bonds. sdsu.edu It is crucial for identifying connectivity to quaternary carbons (like those in the Boc group) and for piecing together the entire carbon skeleton. For instance, correlations from the Boc methyl protons to the Boc carbonyl carbon can confirm this group's assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduyoutube.com They are indispensable for determining the stereochemistry. For this compound, a key NOE correlation would be expected between the proton at C6 (H6) and the axial protons on the six-membered ring of the bicyclic system, confirming the endo configuration of the Boc-amino group.
The bicyclo[3.1.1]heptane core is a strained and conformationally rigid system, which gives rise to characteristic features in its NMR spectra. documentsdelivered.com
Bridgehead Protons (H1 and H5): These protons typically appear as broad multiplets at relatively distinct chemical shifts due to coupling with multiple neighboring protons.
Cyclobutane Ring Protons: The protons on the four-membered ring (C6, C7) exhibit complex coupling patterns due to the puckered nature of the ring. The geminal and vicinal coupling constants are highly dependent on the dihedral angles and can provide conformational information.
Chemical Shifts: The constrained geometry leads to specific chemical shift ranges for the protons and carbons that are distinct from more flexible acyclic or monocyclic systems. For example, the bridgehead carbons often have characteristic shifts in the ¹³C NMR spectrum. nih.govkoreascience.kr
| Nucleus | Technique | Information Gained | Application to Target Molecule |
| ¹H | 1D NMR | Chemical shift, multiplicity, integration | Identifies Boc group, NH, and bicyclic protons |
| ¹³C | 1D NMR | Chemical shift of carbon environments | Identifies carbonyl, quaternary, CH, and CH₂ carbons |
| ¹H-¹H | COSY | J-coupling correlations (2-3 bonds) | Maps proton connectivity within the bicyclic core |
| ¹H-¹³C | HSQC | Direct one-bond C-H correlations | Assigns carbon signals based on proton assignments |
| ¹H-¹³C | HMBC | Long-range C-H correlations (2-4 bonds) | Confirms overall structure and assigns quaternary carbons |
| ¹H-¹H | NOESY/ROESY | Through-space correlations (<5 Å) | Confirms endo stereochemistry of the C6 substituent |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.net This technique yields an unambiguous determination of bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure analysis would unequivocally confirm:
Connectivity: The covalent bonding arrangement of the entire molecule.
Stereochemistry: The endo orientation of the Boc-amino substituent relative to the bicyclic framework.
Absolute Configuration: If a chiral starting material is used or if the compound is resolved and crystallized, anomalous dispersion methods can be used to determine the absolute configuration (e.g., (1R, 5S, 6R)). osti.gov
Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state, including the puckering of the rings and the orientation of the Boc group. The bicyclo[3.1.1]heptane system typically adopts a strained, boat-like conformation for the six-membered ring.
While obtaining a suitable crystal can be challenging, the resulting data is considered the gold standard for structural proof.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination
Since this compound is a chiral molecule, assessing its enantiomeric purity is essential, particularly for applications in asymmetric synthesis and pharmaceuticals. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers. americanpharmaceuticalreview.com
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. gcms.cz
Chiral HPLC: This is the most common method. CSPs are often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. merckmillipore.com Method development involves screening different columns and mobile phase systems (normal phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers.
Chiral GC: For volatile derivatives, chiral GC using columns coated with cyclodextrin (B1172386) derivatives can also be an effective technique for determining enantiomeric excess. chromatographyonline.com
The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of the peak areas is used to calculate the enantiomeric excess (e.e.), a critical measure of the compound's purity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, the IR spectrum provides clear evidence for its key structural features. nih.gov
N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group. The secondary amine within the ring may also show a weaker N-H stretch if it is not protonated.
C-H Stretching: Bands just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations of the aliphatic bicyclic core and the methyl groups of the Boc moiety.
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is a definitive marker for the carbonyl (C=O) group of the Boc protecting group. nih.gov
N-H Bending: An absorption around 1510-1540 cm⁻¹ is typical for the N-H bending vibration (amide II band) of the carbamate.
C-O and C-N Stretching: Vibrations in the fingerprint region (below 1500 cm⁻¹) correspond to C-O and C-N stretching modes.
While IR spectroscopy does not provide the detailed connectivity information of NMR, it is a rapid and simple method for confirming the presence of the required functional groups and for monitoring reactions, such as the introduction or removal of the Boc group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbamate N-H | Stretch | 3300 - 3500 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Boc C=O | Stretch | 1680 - 1710 |
| Carbamate N-H | Bend (Amide II) | 1510 - 1540 |
| Boc C-O | Stretch | 1160 - 1170 |
In Situ FTIR Monitoring for Reaction Progress and Intermediate Identification
In situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time, continuous monitoring of chemical reactions. xjtu.edu.cnresearchgate.netnih.gov By inserting a probe directly into the reaction vessel, spectra are collected at regular intervals, providing a detailed picture of the concentration changes of reactants, intermediates, products, and byproducts over time. youtube.com This methodology is highly applicable to the synthesis and subsequent chemical transformations of this compound.
A key reaction that could be monitored is the deprotection of the Boc (tert-butoxycarbonyl) group. The removal of the Boc group is a common step in the synthesis of more complex derivatives, and it can be followed by monitoring the disappearance of characteristic infrared bands of the Boc group and the appearance of bands corresponding to the newly formed free amine.
For instance, the progress of the acid-catalyzed deprotection of a Boc-protected amine can be tracked by observing changes in the IR spectrum. acs.org The strong carbonyl (C=O) stretching vibration of the Boc group, typically found around 1680-1700 cm⁻¹, would be expected to decrease in intensity as the reaction proceeds. Concurrently, the appearance of N-H bending vibrations (around 1600 cm⁻¹) and N-H stretching vibrations (in the 3300-3500 cm⁻¹ region) would indicate the formation of the primary amine.
Hypothetical In Situ FTIR Data for Boc Deprotection
| Time (minutes) | Boc Carbonyl Peak Intensity (Absorbance at ~1690 cm⁻¹) | Amine N-H Bend Peak Intensity (Absorbance at ~1600 cm⁻¹) |
| 0 | 0.85 | 0.02 |
| 15 | 0.62 | 0.25 |
| 30 | 0.35 | 0.51 |
| 60 | 0.10 | 0.78 |
| 90 | <0.05 | 0.83 |
This interactive table illustrates the expected trend in peak intensities during the deprotection reaction.
By plotting the intensities of these key peaks against time, a reaction profile can be generated. This profile provides valuable kinetic information, helps in identifying the reaction endpoint, and can reveal the presence of any transient intermediates. For example, the formation of an unstable intermediate might be indicated by the appearance and subsequent disappearance of a unique set of IR bands during the reaction.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration of Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.gov While this compound itself may or may not be chiral depending on the specific stereoisomer, its derivatives, particularly those with additional stereocenters, can be analyzed using CD spectroscopy to establish their three-dimensional structure. rsc.org
The process of determining the absolute configuration of a chiral derivative of this compound would typically involve the following steps:
Synthesis of the Chiral Derivative: A chiral derivative must be synthesized. This could involve, for example, the acylation of the amino group with a chiral carboxylic acid, creating a new stereocenter.
Measurement of the CD Spectrum: The CD spectrum of the purified chiral derivative is recorded over a range of wavelengths. The spectrum will show positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores.
Computational Modeling: Quantum mechanical calculations, often using Density Functional Theory (DFT), are performed to predict the theoretical CD spectra for all possible stereoisomers of the molecule. americanlaboratory.com
Comparison and Assignment: The experimentally measured CD spectrum is then compared to the computationally predicted spectra. A match between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration of the chiral derivative. americanlaboratory.com
Illustrative CD Data for a Hypothetical Chiral Derivative
| Wavelength (nm) | Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Calculated [θ] for (R)-isomer | Calculated [θ] for (S)-isomer |
| 210 | +1.5 x 10⁴ | +1.8 x 10⁴ | -1.8 x 10⁴ |
| 230 | -0.8 x 10⁴ | -0.9 x 10⁴ | +0.9 x 10⁴ |
| 250 | +0.2 x 10⁴ | +0.3 x 10⁴ | -0.3 x 10⁴ |
This interactive table demonstrates how experimental CD data can be compared with calculated spectra to determine the absolute configuration.
This powerful combination of experimental CD spectroscopy and theoretical calculations provides a reliable, non-destructive method for the stereochemical elucidation of complex chiral molecules derived from the this compound scaffold.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Greener Synthetic Protocols
Key goals for greener synthesis include:
Catalytic Methods: Replacing stoichiometric reagents with catalytic systems to reduce waste and improve atom economy. An example of a sustainable approach in a related field is the use of low loadings of copper and a rigid picolinamide-based ligand for C–O bond construction in water, eliminating the need for phase-transfer catalysts. acs.org
Renewable Starting Materials: Investigating routes that begin from biomass or other renewable feedstocks.
Solvent Minimization: Emphasizing the use of water or other green solvents, or developing solvent-free reaction conditions. acs.org
Scalability: Ensuring that green protocols are robust and scalable to meet the demands of industrial applications, with some current methods already achieving kilogram-scale production of key intermediates. nih.govenamine.netacs.org
| Synthetic Strategy | Current Status | Future Goal |
| Starting Materials | Utilizes readily available bulk reagents. nih.govenamine.net | Sourcing from renewable feedstocks. |
| Reagents | Employs stoichiometric reagents like Pb(OAc)₄. nih.govenamine.net | Development of catalytic, low-waste alternatives. acs.org |
| Solvents | Standard organic solvents. | Transition to aqueous or solvent-free systems. acs.org |
| Scale | Achieved up to kg-scale for intermediates. acs.org | Maintain scalability with improved green metrics. |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The unique strained bicyclic structure of the 3-azabicyclo[3.1.1]heptane scaffold offers opportunities for discovering novel chemical reactions. While functional group transformations of its derivatives are known, a deeper exploration of its reactivity is a key area for future research. nih.govenamine.net
Emerging research directions include:
Strain-Release Chemistry: Utilizing the inherent ring strain to drive unique chemical transformations that are not possible with more common scaffolds like piperidine (B6355638).
C-H Functionalization: Developing methods for the selective functionalization of C-H bonds on the bicyclic core, which would provide highly efficient pathways to novel derivatives without the need for pre-functionalized starting materials.
Asymmetric Transformations: Investigating new asymmetric reactions where the inherent chirality of the scaffold can be used to control the stereochemistry of new functional groups being introduced.
Expansion of Applications as a Chiral Scaffold in Diverse Areas of Organic Chemistry
The 3-azabicyclo[3.1.1]heptane framework is recognized as a three-dimensional, nonclassical isostere of piperidine, a heterocycle prevalent in drug discovery. nih.govenamine.netresearchgate.net This structural analogy provides a significant opportunity to expand its use beyond its current applications.
Future applications may include:
Asymmetric Catalysis: Using derivatives of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane as chiral ligands for transition metal catalysts or as organocatalysts.
PROTACs and Molecular Glues: The rigid scaffold is well-suited for designing linkers in Proteolysis Targeting Chimeras (PROTACs) and other complex therapeutic modalities. chemrxiv.org
Peptidomimetics: Incorporating the bicyclic structure into peptide sequences to induce specific conformations and enhance metabolic stability.
Materials Science: Exploring the use of this chiral scaffold in the development of new polymers, sensors, or other functional materials where three-dimensional structure is critical.
| Area of Application | Current Role | Potential Future Role |
| Medicinal Chemistry | Building block and piperidine isostere. nih.govresearchgate.net | Scaffold for PROTACs, molecular glues. chemrxiv.org |
| Asymmetric Synthesis | Chiral building block. pwr.edu.pl | Chiral ligand, organocatalyst. |
| Peptide Chemistry | Not widely used. | Conformation-constraining element in peptidomimetics. |
| Materials Science | No current application. | Monomer for chiral polymers or functional materials. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis represents a significant frontier for the production and derivatization of this compound. Flow chemistry offers substantial advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved efficiency. wuxiapptec.com
Key benefits for this specific compound include:
Safer Handling of Reagents: Reactions involving hazardous intermediates or reagents can be performed more safely due to the small reaction volumes and rapid heat and mass transfer in flow reactors. wuxiapptec.com
Accessing Novel Reaction Conditions: Flow chemistry enables the use of extreme temperatures and pressures that are often inaccessible or dangerous in batch processing. wuxiapptec.com This could unlock new reactivity patterns for the azabicyclo[3.1.1]heptane core. For example, high-temperature flow conditions can achieve thermal Boc-deprotection, a transformation that may fail in batch due to side reactions. wuxiapptec.com
Automated Library Synthesis: Integrating flow reactors with automated platforms can facilitate the rapid synthesis of large libraries of derivatives for high-throughput screening in drug discovery programs.
Advanced Computational Tools for Predictive Synthesis and Property Design
Computational chemistry is poised to play an increasingly important role in guiding the synthesis and application of 3-azabicyclo[3.1.1]heptane derivatives. Advanced computational tools can predict molecular structures, reaction outcomes, and biological properties, thereby accelerating the research and development process.
Future computational approaches will likely focus on:
Mechanism Elucidation: Using quantum mechanics to understand and predict the mechanisms of novel reactions involving the bicyclic scaffold, as has been done to rationalize unexpected isomerizations in similar systems. researchgate.net
Property Prediction: Employing molecular dynamics and quantitative structure-activity relationship (QSAR) models to predict the physicochemical and pharmacological properties of new derivatives.
De Novo Design: Utilizing algorithms to design novel derivatives with optimized properties for specific biological targets. The use of exit vector parameters (EVP) to analyze molecular structures is an early example of using computational analysis to understand the spatial arrangement of these molecules. nih.govenamine.net
Q & A
Q. What are the established synthetic routes for endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, and how do reaction conditions influence yield and purity?
Methodological Answer: The primary synthetic approach involves the reduction of spirocyclic oxetanyl nitriles, a method optimized for scalability and stereochemical control. For instance, Dibchak et al. demonstrated that Ti-mediated intramolecular reductive cyclopropanation of N-allyl alkylamides yields the bicyclic core, which is subsequently Boc-protected at the 6-amino position . Key factors affecting yield include:
- Temperature: Reactions performed at −78°C minimize side reactions.
- Catalyst selection: Titanium-based catalysts improve regioselectivity.
- Solvent polarity: Polar aprotic solvents (e.g., THF) enhance cyclization efficiency.
A comparative table of synthetic methods:
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Spirocyclic nitrile reduction | 65–78 | >95 | TiCl₄, THF, −78°C | |
| Boc-protection post-cyclization | 82 | 98 | Boc₂O, DMAP, CH₂Cl₂ |
Q. How is the Boc-protected amino group in this compound characterized and validated?
Methodological Answer: The tert-butoxycarbonyl (Boc) group is validated via:
- ¹H/¹³C NMR: A singlet at δ 1.4 ppm (9H, tert-butyl) and carbonyl resonance at δ 155–160 ppm confirm Boc presence .
- Mass spectrometry (HRMS): Molecular ion peaks matching m/z 228.147 ([M+H]⁺, C₁₁H₂₀N₂O₂) .
- Deprotection assays: Treatment with TFA regenerates the free amine, confirmed by ninhydrin test or LC-MS .
Q. What analytical techniques are critical for confirming the bicyclic framework and stereochemistry?
Methodological Answer:
- X-ray crystallography: Resolves the endo/exo configuration and bond angles (e.g., 119–120° between substituents, mimicking meta-substituted benzenes) .
- 2D NMR (COSY, NOESY): Correlates vicinal protons in the bicyclic system and confirms spatial proximity of the Boc group to the azabicyclo core .
- IR spectroscopy: Absence of NH stretches (3300–3500 cm⁻¹) verifies Boc protection .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the bicyclic core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic aromatic substitution (EAS): Nitration or halogenation at the para position relative to the nitrogen, guided by DFT calculations .
- Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids at the 2-position, using Pd(PPh₃)₄ as a catalyst .
- Reductive amination: Introduces alkyl/aryl groups at the 6-amino position post-Boc deprotection .
Q. How does computational modeling predict the bioisosteric potential of this bicyclic system compared to aromatic rings?
Methodological Answer: Density functional theory (DFT) studies reveal:
- Vector alignment: The bicyclo[3.1.1]heptane core replicates meta-substituted benzene’s exit vectors (4.8–5.0 Å distance, 119–120° angle), enabling bioisosteric replacement in drug design .
- LogP optimization: The azabicyclo system reduces lipophilicity (ΔLogP = −0.5) compared to benzene, improving aqueous solubility .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in scaffold derivatization?
Methodological Answer:
- Case study: Discrepancies in regioselectivity between DFT-predicted and observed nitration sites are resolved via in situ XAS (X-ray absorption spectroscopy) to map electron density .
- Statistical modeling: Multivariate analysis (e.g., PCA) correlates steric/electronic parameters (Hammett σ, Taft Eₛ) with reaction outcomes .
Q. What in vitro assays demonstrate the pharmacological relevance of derivatives?
Methodological Answer:
Q. How does the compound’s stability vary under different conditions, and what stabilization methods exist?
Methodological Answer:
- Thermal stability: Degrades above 150°C (TGA data), requiring storage at −20°C under argon .
- pH sensitivity: Boc group hydrolyzes at pH < 2 (simulated gastric fluid), necessitating enteric coating for oral delivery .
- Light sensitivity: UV-Vis studies show photodegradation (λmax = 270 nm), mitigated by amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
